molecular formula C3H6F3NO B3039610 (2R)-3-amino-1,1,1-trifluoropropan-2-ol CAS No. 1217730-60-3

(2R)-3-amino-1,1,1-trifluoropropan-2-ol

Cat. No.: B3039610
CAS No.: 1217730-60-3
M. Wt: 129.08 g/mol
InChI Key: RISHBQWFBUTROQ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-amino-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C3H6F3NO and its molecular weight is 129.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Production

  • Efficient Synthesis : An efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol was developed, primarily for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor. This synthesis utilized a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction of the resulting ketone to the alcohol (Wei et al., 2008).

  • Microwave-Assisted Ring Opening : A method involving microwave-assisted ring opening of 1,1,1-trifluoro-2,3-epoxypropane to produce 3-alkoxy-1,1,1-trifluoropropan-2-ols was developed. These chemicals are precursors for trifluoromethyl ketones, inhibitors of human and murine liver microsomes and porcine liver esterase (Rayo et al., 2010).

Chemical Analysis and Imaging

  • 19F NMR Studies : The compound was evaluated in 19F NMR studies for its chemical shift sensitivity, which is crucial for elucidating distinct protein conformers or states. The sensitivity of the 19F NMR chemical shift to the local environment was analyzed using trifluoromethyl probes, including (2R)-3-amino-1,1,1-trifluoropropan-2-ol (Ye et al., 2015).

Pharmaceutical Research

  • Development of Antitubercular Peptide Antibiotics : The compound played a role in the synthesis of the nonproteinogenic amino acid 2S,3R-capreomycidine, which is part of the tuberactinomycin family of antitubercular peptide antibiotics. These antibiotics are significant for their antibacterial activity, similar to aminoglycoside antibiotics, and are used in treating tuberculosis (Yin et al., 2004).

Organic Chemistry and Catalysis

  • Stereocontrolled Synthesis of Oxiranes and Alkenes : The compound was used in the stereocontrolled synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and tetrasubstituted alkenes, showcasing its application in organic synthesis (Shimizu et al., 2003).

  • Synthesis of Fluorinated Amino Acids : It has been used in the preparation of various fluorinated amino acids, which are valuable in peptide/protein-based chemical biology and medicinal chemistry (Lou et al., 2019).

Mechanism of Action

Target of Action

The primary targets of (2R)-3-amino-1,1,1-trifluoropropan-2-ol are Interleukin-2 (IL-2) and its receptor (IL-2R) . IL-2 is a cytokine produced by certain immune cells, such as T and B cells, which plays a crucial role in regulating the immune system by stimulating the proliferation and activation of these cells . The IL-2R, a transmembrane glycoprotein receptor, is prominently located on the surface of T and B cells, among other immune system cells .

Mode of Action

The compound interacts with its targets, IL-2 and IL-2R, to orchestrate immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies . The dynamic interplay between il-2/il-2r and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells .

Pharmacokinetics

This involves creating a prodrug with sustained release of an IL-2 variant with improved pharmacokinetics and potent activation of cytotoxic immune cells for the treatment of cancer .

Result of Action

The result of the compound’s action is the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

The action environment of this compound is likely to be within the immune system, particularly within the tumor microenvironment where IL-2 and IL-2R are expressed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the state of the immune response, and the specific characteristics of the tumor microenvironment .

Properties

IUPAC Name

(2R)-3-amino-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISHBQWFBUTROQ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.